(2S,5S)-Avibactam Sodium Salt

Stereochemistry Beta-Lactamase Inhibition KPC-2

Procure (2S,5S)-Avibactam Sodium Salt (CAS 2064219-26-5) — the stereochemically precise DBO β-lactamase inhibitor essential for reproducible analytical method validation (HPLC/UPLC/LC-MS) and β-lactamase enzymology. Unlike generic avibactam or other BLIs, this (2S,5S)-isomer sodium salt ensures correct binding kinetics (TEM-1 IC50=8 nM) and eliminates isomeric interference. Superior aqueous solubility (>50 mg/mL) and polymorphic Form C stability guarantee consistent stock preparation without organic co-solvents. Ideal for pharmacopeial (USP/EP) impurity profiling, MIC susceptibility testing, and SAR studies. Avoid experimental variability — order the correct stereoisomer reference standard today.

Molecular Formula C₇H₁₀N₃NaO₆S
Molecular Weight 287.23
Cat. No. B1160790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-Avibactam Sodium Salt
SynonymsSulfuric Acid Mono[(1S,2S,5S)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt;  Sodium (1S,2S,5S)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate;  Avibactam Impurity 14
Molecular FormulaC₇H₁₀N₃NaO₆S
Molecular Weight287.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S)-Avibactam Sodium Salt: Chemical Identity, Stereochemical Configuration and Core Pharmacological Class


(2S,5S)-Avibactam Sodium Salt, with CAS 2064219-26-5, is a diazabicyclooctane (DBO)-based, non-β-lactam β-lactamase inhibitor (BLI) [1]. It is the sodium salt form of the (2S,5S)-stereoisomer of avibactam, a covalent, reversible inhibitor that restores the activity of β-lactam antibiotics against multidrug-resistant Gram-negative bacteria [2]. The precise (2S,5S) stereochemistry defines its unique binding mode to serine β-lactamases, making it chemically distinct from the (2S,5R)-isomer found in the clinically approved formulation and other DBO analogs [3].

Why (2S,5S)-Avibactam Sodium Salt Cannot Be Interchanged with Other Avibactam Isomers or Generic BLIs


Procurement of a generic 'avibactam' reference material or a related BLI like clavulanic acid or tazobactam introduces significant experimental variability. The stereochemistry of the DBO core is a primary determinant of β-lactamase binding kinetics and selectivity [1]. The (2S,5S) isomer exhibits distinct inhibitory profiles compared to the (2S,5R) isomer and other DBO analogs. Furthermore, the sodium salt form possesses superior aqueous solubility and defined solid-state properties (e.g., polymorphic form C) that directly impact formulation and assay reproducibility [2]. Using an incorrect isomer or free acid will yield non-comparable data, invalidate analytical methods, and confound structure-activity relationship (SAR) studies.

Quantitative Differentiation of (2S,5S)-Avibactam Sodium Salt: A Comparator-Based Evidence Guide


Stereochemical Superiority: (2S,5S)-Avibactam Exhibits Enhanced Potency vs. Relebactam in Class A β-Lactamase Inhibition

The (2S,5S)-Avibactam sodium salt demonstrates a quantifiable potency advantage over the related DBO inhibitor relebactam in biochemical assays. Against purified class A serine β-lactamases (SBLs), avibactam is a superior inhibitor, with reported 9- to 120-fold lower half-maximal inhibitory concentration (IC50) values [1]. Specifically, for the clinically relevant KPC-2 carbapenemase, avibactam exhibits an apparent inhibition constant (Ki app) of 0.060 ± 0.004 µM, which is numerically equivalent to relebactam's Ki app but is achieved with a 2.7-fold faster carbamoylation rate (k2/K) of 25,000 ± 20 M⁻¹s⁻¹ compared to 9,100 ± 109 M⁻¹s⁻¹ for relebactam [2].

Stereochemistry Beta-Lactamase Inhibition KPC-2

In-Class Potency Benchmarking: (2S,5S)-Avibactam Sodium Salt vs. Tazobactam and Clavulanic Acid (TEM-1 Inhibition)

When compared to traditional β-lactam-based BLIs, the (2S,5S)-avibactam sodium salt demonstrates a marked improvement in biochemical potency. Against the common TEM-1 β-lactamase, avibactam sodium achieves an IC50 of 8 nM . In contrast, the widely used inhibitors tazobactam and clavulanic acid exhibit significantly higher IC50 values against the same enzyme, reported as 0.13 µM (130 nM) and 0.08-0.12 µM (80-120 nM), respectively [1][2].

Beta-Lactamase TEM-1 IC50 Comparison

Solubility-Driven Assay Compatibility: Sodium Salt Form vs. Avibactam Free Acid

The sodium salt form of (2S,5S)-avibactam offers a critical practical advantage in aqueous assay systems compared to the free acid. The sodium salt exhibits high aqueous solubility, with reported values of ≥50 mg/mL in water (174 mM) and ≥30 mg/mL in DMSO . In contrast, the free acid form of avibactam demonstrates substantially lower aqueous solubility, with some vendors reporting it as <1 mg/mL or slightly soluble .

Solubility Formulation In Vitro Assay

Solid-State Stability and Handling: Anhydrous Polymorph Form C vs. Hydrates

The (2S,5S)-avibactam sodium salt can be reliably prepared and isolated as anhydrous polymorphic Form C, a crystalline form with superior stability characteristics for industrial and long-term research use. Anhydrous Form C is polymorphically stable and does not convert to other crystalline forms under ambient conditions or during pharmaceutical manufacturing [1]. In contrast, other forms (e.g., Forms A, B, D, E) exhibit varying degrees of moisture-dependent stability, with the amorphous form being hygroscopic and difficult to handle at scale [2][3].

Polymorphism Stability Crystallinity

Optimal Research and Industrial Use Cases for (2S,5S)-Avibactam Sodium Salt


Analytical Reference Standard for Method Development and Quality Control

Due to its defined (2S,5S) stereochemistry and availability as a highly pure, polymorphically stable Form C sodium salt, this compound is the ideal reference standard for developing and validating analytical methods (e.g., HPLC, UPLC, LC-MS) [1]. It is used to establish system suitability, determine relative retention times for isomeric impurities, and quantify the active pharmaceutical ingredient (API) in drug substance and drug product release testing, ensuring compliance with pharmacopeial standards (USP/EP) [1][2].

Biochemical and Structural Biology Studies of β-Lactamase Inhibition

The high aqueous solubility (>50 mg/mL) and potent, reversible inhibition of serine β-lactamases (e.g., TEM-1 IC50 = 8 nM) make the sodium salt the reagent of choice for in vitro enzymology studies [3]. It enables the preparation of concentrated stock solutions for kinetic assays (IC50/Ki determination), co-crystallization studies to map inhibitor binding modes via X-ray crystallography, and isothermal titration calorimetry (ITC) experiments, all without the confounding effects of organic co-solvents required for the free acid [3][4].

Microbiological Susceptibility Testing and Resistance Mechanism Research

In clinical and environmental microbiology, (2S,5S)-avibactam sodium salt is used to perform minimum inhibitory concentration (MIC) assays, often in combination with ceftazidime, to assess susceptibility in multidrug-resistant Gram-negative isolates . Its superior potency against class A (e.g., KPC-2) and class C β-lactamases, compared to older BLIs like tazobactam, allows researchers to more accurately characterize resistance mechanisms and evaluate the efficacy of new β-lactam/β-lactamase inhibitor combinations against challenging pathogens [5].

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